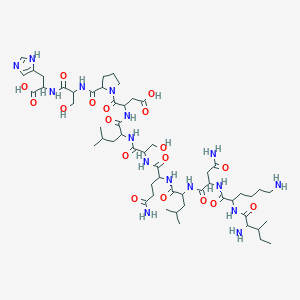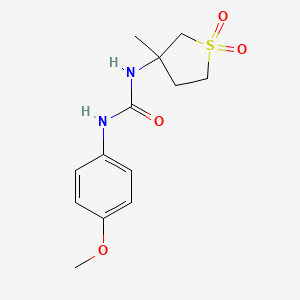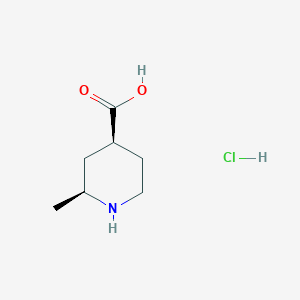
Bepridil, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bepridil, ®- is a long-acting, non-selective calcium channel blocker with significant anti-anginal activity. It produces significant coronary vasodilation and modest peripheral effects. Bepridil has antihypertensive and selective anti-arrhythmia activities and acts as a calmodulin antagonist .
Méthodes De Préparation
The preparation of Bepridil, ®- involves a novel, easy, and direct process. The synthetic route includes the use of specific reagents and conditions to achieve high enantiomeric excess (ee). The process is designed to be efficient and scalable for industrial production .
Analyse Des Réactions Chimiques
Bepridil, ®- undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Applications De Recherche Scientifique
Bepridil, ®- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as angina, arrhythmias, and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mécanisme D'action
Bepridil, ®- exerts its effects by inhibiting both the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle. It interferes with calcium binding to calmodulin and blocks both voltage and receptor-operated calcium channels. This inhibition reduces the transmembrane influx of calcium ions into cardiac and vascular smooth muscle, leading to reduced heart rate and arterial pressure .
Comparaison Avec Des Composés Similaires
Bepridil, ®- is unique compared to other calcium channel blockers such as diltiazem hydrochloride, nifedipine, and verapamil hydrochloride. Unlike these compounds, Bepridil, ®- inhibits both receptor-operated and voltage-operated calcium channels in vascular smooth muscle. It also has additional anti-arrhythmic properties and acts as a calmodulin antagonist . Similar compounds include:
- Diltiazem hydrochloride
- Nifedipine
- Verapamil hydrochloride
Bepridil, ®- stands out due to its broad-spectrum anti-filovirus activity, making it a potential therapeutic agent for treating viral infections such as Ebola and Marburg viruses .
Propriétés
Numéro CAS |
110143-74-3 |
|---|---|
Formule moléculaire |
C24H34N2O |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
N-benzyl-N-[(2R)-3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline |
InChI |
InChI=1S/C24H34N2O/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3/t24-/m1/s1 |
Clé InChI |
UIEATEWHFDRYRU-XMMPIXPASA-N |
SMILES isomérique |
CC(C)COC[C@@H](CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3 |
SMILES canonique |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B12117096.png)

![2'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12117110.png)
![Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyriMidine-7-carboxylate](/img/structure/B12117112.png)

![5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-](/img/structure/B12117124.png)
![(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12117127.png)

![4(5H)-Thiazolone, 2-[3-(2-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-](/img/structure/B12117152.png)
amine](/img/structure/B12117160.png)

![2-Pyrrolidinone, 1-[(diethylamino)methyl]-](/img/structure/B12117168.png)


